molecular formula C18H23Cl2NO B188565 Tecalcet hydrochloride CAS No. 177172-49-5

Tecalcet hydrochloride

Cat. No.: B188565
CAS No.: 177172-49-5
M. Wt: 340.3 g/mol
InChI Key: YJXUXANREVNZLH-PFEQFJNWSA-N
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Description

R 568 hydrochloride, also known as Tecalcet hydrochloride, is a positive allosteric modulator and allosteric agonist of the human calcium-sensing receptor (CaSR). It exhibits calcimimetic activity, meaning it mimics the action of calcium on tissues, particularly the parathyroid gland. This compound is used primarily in scientific research to study calcium homeostasis and related disorders .

Biochemical Analysis

Biochemical Properties

Tecalcet hydrochloride acts as an agonist of the calcium-sensing receptor (CaSR) . It increases the sensitivity of cells to extracellular calcium . This modulation of the CaSR can influence various biochemical reactions within the cell.

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been observed to influence cell migration and proliferation . In a study involving intestinal porcine epithelial cells (IPEC-J2), this compound was found to increase cell migration and proliferation . These effects were regulated by the activation of Rac1 and PLCγ1 signaling .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with the calcium-sensing receptor (CaSR). As a CaSR modulator, this compound increases the sensitivity of the receptor to extracellular calcium . This leads to the activation of intracellular signaling pathways, including the Rac1 and PLCγ1 pathways, which in turn influence cellular functions such as migration and proliferation .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages . For instance, in a study involving 10-week-old male Sprague-Dawley rats, different dosages of this compound were found to have varying effects on serum levels of 1,25 (OH) 2 D 3 and parathyroid hormone (PTH) .

Metabolic Pathways

This compound is involved in the modulation of calcium homeostasis, which is a critical metabolic pathway. It interacts with the calcium-sensing receptor (CaSR), influencing the receptor’s sensitivity to extracellular calcium

Subcellular Localization

The subcellular localization of this compound is likely to be influenced by its target, the calcium-sensing receptor (CaSR), which is a G protein-coupled receptor located in the cell membrane

Preparation Methods

The synthesis of R 568 hydrochloride involves several steps:

    Preparation of ®-3-methoxy-alpha-methylbenzylamine: This intermediate is prepared from 3-methoxyacetophenone via the Leuckart reaction, which involves heating with ammonium formate.

    Reductive Alkylation: The chiral amine is then subjected to one-pot reductive alkylation with 3-(2-chlorophenyl)propionitrile. Reduction of the nitrile by diisobutylaluminium hydride (DIBAL) at -78°C produces an intermediate imine complex, which, after addition of the chiral amine, generates an imine.

    Alternative Procedure: Another method involves alkylation of diethyl malonate with 2-chlorobenzyl chloride, followed by hydrolysis and decarboxylation to yield arylpropionic acid.

Properties

IUPAC Name

3-(2-chlorophenyl)-N-[(1R)-1-(3-methoxyphenyl)ethyl]propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO.ClH/c1-14(16-8-5-10-17(13-16)21-2)20-12-6-9-15-7-3-4-11-18(15)19;/h3-5,7-8,10-11,13-14,20H,6,9,12H2,1-2H3;1H/t14-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJXUXANREVNZLH-PFEQFJNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OC)NCCCC2=CC=CC=C2Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC=C1)OC)NCCCC2=CC=CC=C2Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10170263
Record name Tecalcet hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10170263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177172-49-5
Record name Tecalcet hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0177172495
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tecalcet hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10170263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TECALCET HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3HP28R98LC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of tecalcet hydrochloride and how does it differ from its successor, cinacalcet hydrochloride?

A1: this compound and cinacalcet hydrochloride are both calcimimetics, meaning they mimic the action of calcium in the body. They achieve this by activating the calcium-sensing receptor (CaSR) located on the parathyroid gland. This activation leads to a decrease in parathyroid hormone (PTH) secretion, which in turn helps to lower serum calcium levels []. While the specific mechanism of action is similar, cinacalcet hydrochloride was developed to address the shortcomings of this compound, particularly its poor pharmacokinetic profile and rapid metabolism [].

Q2: What are the potential applications of this compound in pharmaceutical development?

A2: this compound, being the predecessor of cinacalcet hydrochloride, provided valuable insights into the therapeutic potential of calcimimetics. These insights paved the way for the development of cinacalcet hydrochloride for treating primary and secondary hyperparathyroidism []. While not commercially available itself, this compound's exploration contributed significantly to understanding the structure-activity relationships within this drug class.

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